Cas no 2060043-54-9 (3-bromo-4-(bromomethyl)pyridine;hydrobromide)

3-bromo-4-(bromomethyl)pyridine;hydrobromide 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-(bromomethyl)pyridine hydrobromide
- 3-bromo-4-(bromomethyl)pyridine;hydrobromide
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- MDL: MFCD30536075
- インチ: 1S/C6H5Br2N.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H
- InChIKey: KZUOCEHSFFQOMU-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CN=CC=1Br.Br
計算された属性
- せいみつぶんしりょう: 330.80299 g/mol
- どういたいしつりょう: 328.80504 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 87.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 331.83
- トポロジー分子極性表面積: 12.9
3-bromo-4-(bromomethyl)pyridine;hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-349272-0.25g |
3-bromo-4-(bromomethyl)pyridine hydrobromide |
2060043-54-9 | 93% | 0.25g |
$438.0 | 2023-09-03 | |
Enamine | EN300-349272-1.0g |
3-bromo-4-(bromomethyl)pyridine hydrobromide |
2060043-54-9 | 93% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-349272-1g |
3-bromo-4-(bromomethyl)pyridine hydrobromide |
2060043-54-9 | 93% | 1g |
$884.0 | 2023-09-03 | |
Enamine | EN300-349272-5g |
3-bromo-4-(bromomethyl)pyridine hydrobromide |
2060043-54-9 | 93% | 5g |
$2566.0 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6999-1-1g |
3-bromo-4-(bromomethyl)pyridine;hydrobromide |
2060043-54-9 | 95% | 1g |
¥2013.0 | 2024-04-22 | |
A2B Chem LLC | AW29159-5g |
3-bromo-4-(bromomethyl)pyridine hydrobromide |
2060043-54-9 | 93% | 5g |
$2737.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6999-1-100mg |
3-bromo-4-(bromomethyl)pyridine;hydrobromide |
2060043-54-9 | 95% | 100mg |
¥607.0 | 2024-04-22 | |
A2B Chem LLC | AW29159-2.5g |
3-bromo-4-(bromomethyl)pyridine hydrobromide |
2060043-54-9 | 93% | 2.5g |
$1862.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6999-1-1.0g |
3-bromo-4-(bromomethyl)pyridine;hydrobromide |
2060043-54-9 | 95% | 1.0g |
¥2013.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6999-1-100.0mg |
3-bromo-4-(bromomethyl)pyridine;hydrobromide |
2060043-54-9 | 95% | 100.0mg |
¥607.0000 | 2024-08-03 |
3-bromo-4-(bromomethyl)pyridine;hydrobromide 関連文献
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
3-bromo-4-(bromomethyl)pyridine;hydrobromideに関する追加情報
3-bromo-4-(bromomethyl)pyridine;hydrobromide (CAS No. 2060043-54-9): A Versatile Intermediate in Modern Pharmaceutical Synthesis
3-bromo-4-(bromomethyl)pyridine;hydrobromide, identified by the Chemical Abstracts Service Number (CAS No.) 2060043-54-9, is a significant compound in the realm of pharmaceutical chemistry. This compound, characterized by its hydrobromide salt form, has garnered considerable attention due to its utility as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both bromo and bromomethyl substituents on a pyridine core imparts unique reactivity, making it a valuable building block for medicinal chemists.
The< strong>pyridine scaffold is one of the most prevalent heterocyclic structures in drug discovery, owing to its ability to mimic the nitrogenous bases found in nucleic acids and its capacity to form hydrogen bonds. The introduction of bromine atoms at the 3rd and 4th positions enhances the electrophilicity of the ring, facilitating nucleophilic substitution reactions that are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting central nervous system (CNS) disorders. Compounds derived from< strong>3-bromo-4-(bromomethyl)pyridine;hydrobromide have shown promise in this area. For instance, studies have demonstrated that derivatives of this compound can interact with specific neurotransmitter receptors, potentially leading to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. The bromomethyl group, in particular, serves as a versatile handle for further functionalization, allowing chemists to introduce diverse pharmacophores and optimize biological activity.
The hydrobromide form of< strong>3-bromo-4-(bromomethyl)pyridine enhances its solubility in polar solvents, which is advantageous for both synthetic and pharmaceutical applications. This improved solubility facilitates its use in solution-phase reactions and enhances the bioavailability of drug candidates derived from it. Furthermore, the stability of the hydrobromide salt under various storage conditions makes it a reliable reagent for industrial-scale synthesis.
Advances in computational chemistry have also played a crucial role in leveraging< strong>3-bromo-4-(bromomethyl)pyridine;hydrobromide as a starting material. Molecular modeling studies have revealed insights into how different substituents can be introduced at the brominated positions to modulate binding affinity and selectivity. These insights have guided the design of novel analogs with enhanced pharmacological profiles. For example, computational screening has identified lead compounds that exhibit potent inhibition of enzymes implicated in inflammation and pain signaling.
The compound's utility extends beyond CNS therapeutics. It has been employed in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The brominated pyridine core allows for easy attachment of warhead groups that can selectively target aberrant signaling pathways in diseased cells. Recent patents have highlighted its use in generating small molecule inhibitors that disrupt protein-protein interactions involved in tumor growth.
In addition to its role in drug development, 3-bromo-4-(bromomethyl)pyridine;hydrobromide has found applications in materials science. Researchers have explored its use as a precursor for organic electronic materials, where its conjugated system contributes to charge transport properties. The bromine substituents provide anchoring points for further functionalization, enabling the creation of tailored materials with specific optoelectronic characteristics.
The synthesis of< strong>3-bromo-4-(bromomethyl)pyridine;hydrobromide typically involves halogenation reactions on a pyridine precursor. Modern synthetic methodologies emphasize atom economy and green chemistry principles, minimizing waste and hazardous byproducts. Catalytic processes have been developed to enhance yields while reducing reliance on traditional reagents such as elemental bromine. These advancements align with global efforts to promote sustainable chemical manufacturing.
Economic considerations also play a significant role in the adoption of< strong>3-bromo-4-(bromomethyl)pyridine;hydrobromide as an intermediate. Its availability from multiple suppliers at competitive prices has made it accessible for both academic research and industrial applications. As demand grows for novel therapeutics derived from this compound, efforts are underway to optimize production processes further, ensuring long-term supply reliability.
The future prospects for< strong>CAS No. 2060043-54-9 are promising, with ongoing research exploring new derivatives and applications. Innovations in biocatalysis and flow chemistry may further enhance its utility by enabling more efficient synthetic routes. Collaborative efforts between academia and industry are likely to drive breakthroughs that will expand its role in pharmaceutical innovation.
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